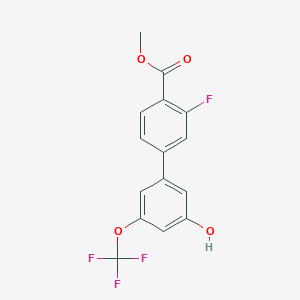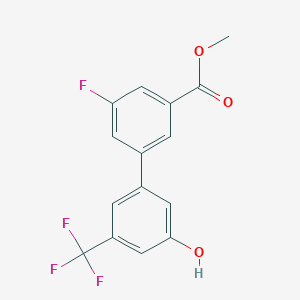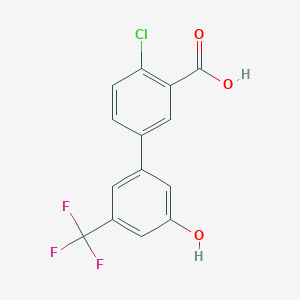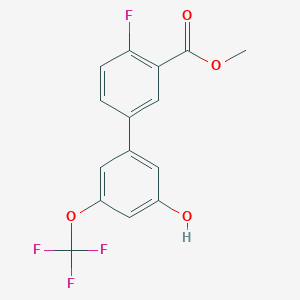
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, also known as 3-TFMOP, is a chemical compound used as a reagent in synthetic organic chemistry. It is a colorless liquid with a pungent odor and a melting point of -20 °C. 3-TFMOP is a versatile reagent that can be used in a variety of synthetic reactions such as the synthesis of heterocyclic compounds, the preparation of polymers, and the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% is based on its ability to form an intermediate adduct with an aromatic compound. This adduct can then be further reacted to form a variety of products, such as a ketone, an ester, or a heterocyclic compound.
Biochemical and Physiological Effects
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have no significant biochemical or physiological effects. It is classified as a non-toxic compound, with an oral LD50 of greater than 5 g/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its versatility. It can be used in a variety of synthetic reactions, and it is relatively easy to synthesize and use. Additionally, it is non-toxic and has a low boiling point, making it easy to handle and store. However, 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% is a relatively expensive reagent, and its use is limited by its low solubility in water.
Direcciones Futuras
The use of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in organic synthesis is an area of ongoing research. Potential future directions include the development of new synthetic methods using 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%, the development of new catalysts based on 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%, and the development of new applications in the synthesis of pharmaceuticals, organic semiconductors, and organic dyes. Additionally, researchers are exploring ways to improve the solubility of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in water and other solvents, as well as ways to reduce its cost.
Métodos De Síntesis
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using the Friedel-Crafts acylation reaction. This is a type of reaction in which an acid chloride or an anhydride reacts with an aromatic compound to form a ketone or an ester. In this case, the reaction of 3-trifluoromethylbenzoyl chloride and an aromatic compound such as benzene or toluene yields 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%.
Aplicaciones Científicas De Investigación
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of heterocyclic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used as a reagent for the synthesis of organic semiconductors and for the synthesis of organic dyes.
Propiedades
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O3/c15-13(16,17)22-11-3-1-2-8(5-11)9-4-10(21)7-12(6-9)23-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZNRWXCQIDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686735 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-08-5 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)